Thiobenzoyl acetamide

Description

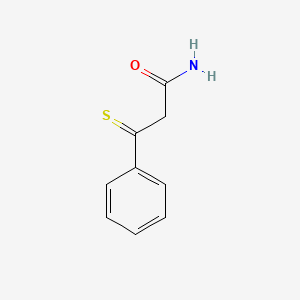

Structure

3D Structure

Properties

Molecular Formula |

C9H9NOS |

|---|---|

Molecular Weight |

179.24 g/mol |

IUPAC Name |

3-phenyl-3-sulfanylidenepropanamide |

InChI |

InChI=1S/C9H9NOS/c10-9(11)6-8(12)7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,11) |

InChI Key |

UUOXCNPCUOAGAY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=S)CC(=O)N |

Origin of Product |

United States |

Academic Context and Significance of Thiobenzoyl Acetamide Chemistry

Placement within Thioamide and Acetamide (B32628) Derivative Research

Thiobenzoyl acetamide is a member of the thioamide and acetamide families of organic compounds. smolecule.comallen.in Thioamides are characterized by the presence of a thiocarbonyl group (C=S) bonded to a nitrogen atom, while acetamides feature an acetyl group (CH₃CO) linked to a nitrogen atom. allen.innih.gov The presence of both moieties in this compound imparts unique reactivity and properties.

The thioamide group is known for its distinct chemical behavior compared to its oxygen-containing amide counterpart. The larger size and greater polarizability of the sulfur atom influence the electronic and steric properties of the molecule, making the thiocarbonyl carbon more reactive towards certain nucleophiles. researchgate.netresearchgate.net Research on thioamides often involves their synthesis, reactivity studies, and their use as versatile intermediates in the formation of various heterocyclic compounds. oup.comimp.kiev.ua

Acetamide and its derivatives are a cornerstone of organic and medicinal chemistry, with many exhibiting a wide array of biological activities. archivepp.comnih.gov They are frequently incorporated into larger molecules to modulate properties such as solubility, stability, and bioactivity. nih.govmdpi.com Research in this area is vast, encompassing the synthesis of novel acetamide derivatives and the evaluation of their pharmacological potential. nih.govresearchgate.net

This compound bridges these two significant areas of research. Its study allows for a direct comparison of the influence of the thioamide versus the acetamide functionality within the same molecular framework.

Evolution of Research Interests Pertaining to this compound and Analogues

Research interest in compounds like this compound has evolved from fundamental studies of their synthesis and reactivity to more specialized investigations into their potential applications. Initially, the focus was on understanding the basic chemical properties of thioamides and acetamides.

Over time, the ability of the thioamide sulfur and the amide oxygen and nitrogen atoms to coordinate with metal ions has led to significant research into the coordination chemistry of these ligands. bohrium.comresearchgate.netbenthamopenarchives.com This has resulted in the synthesis of a variety of metal complexes with interesting structural and electronic properties.

More recently, the focus has shifted towards the biological activities of thioamide and acetamide derivatives. A vast number of these compounds have been synthesized and screened for a range of pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory effects. mdpi.comnih.govnih.gov This has been driven by the search for new therapeutic agents with improved efficacy and novel mechanisms of action.

The development of advanced analytical techniques has also played a crucial role in the evolution of this research area. Spectroscopic methods such as NMR and IR, along with computational studies, have provided deeper insights into the structure, bonding, and reactivity of these molecules. researchgate.netresearchgate.net

Foundational Research Hypotheses and Emerging Directions

The foundational research hypotheses in the study of this compound and its analogues are centered on the unique properties conferred by the thioamide and acetamide groups. One key hypothesis is that the presence of the sulfur atom in the thioamide group leads to different reactivity and coordination behavior compared to the oxygen atom in the corresponding amide. researchgate.netacs.org This has been explored through comparative studies of the reactions of thioamides and amides with various electrophiles and nucleophiles.

Another fundamental hypothesis is that the combination of the thioamide and acetamide functionalities can lead to synergistic effects, resulting in enhanced biological activity. This has driven the synthesis of numerous derivatives for pharmacological screening. nih.govnih.gov

Emerging research directions in this field include:

Development of Novel Catalysts: The use of thioamide-containing ligands in catalysis is an area of growing interest. researchgate.net The unique electronic properties of the thioamide group can influence the catalytic activity and selectivity of metal complexes.

Materials Science: The potential for thioamide and acetamide derivatives to self-assemble and form ordered structures is being explored for applications in materials science.

Advanced Drug Design: The use of computational methods to design and predict the biological activity of new this compound analogues is becoming increasingly important. mdpi.comresearchgate.net This approach allows for a more rational design of new drug candidates.

Chemical Reactivity and Mechanistic Pathways of Thiobenzoyl Acetamide

Fundamental Reactivity Patterns of Thioamide Functionalities

The reactivity of the thioamide group, the core functional group in Thiobenzoyl acetamide (B32628), is dictated by the distinct characteristics of the carbon-sulfur double bond. Compared to the C=O bond in amides, the C=S bond is longer (1.71 Å vs. 1.23 Å), weaker (130 kcal/mol vs. 170 kcal/mol), and more polarizable. nih.govnih.gov The lower electronegativity and larger van der Waals radius of sulfur compared to oxygen result in a significant contribution from the polar resonance form, leading to a higher rotational barrier around the C-N bond. nih.gov

Key reactivity patterns of the thioamide functionality include:

Electrophilic Attack at Sulfur : The sulfur atom is a soft nucleophile and readily reacts with soft electrophiles. nih.govresearchgate.net This is a primary site of reactivity, contrasting with amides where the carbonyl oxygen is a hard nucleophile.

Nucleophilic Attack at Carbon : The thiocarbonyl carbon is electrophilic and susceptible to attack by nucleophiles. However, the nN→π*C=S conjugation makes thioamides generally more resistant to nucleophilic addition than amides. nih.gov Activation is often required to facilitate these transformations. nih.govrsc.org

Acidity of α-Protons : The protons on the carbon atom alpha to the thiocarbonyl group are more acidic than those in the corresponding amides, allowing for the generation of enethiolates which can react at either the carbon or sulfur atom depending on the electrophile. researchgate.net

Acidity of N-H Protons : The N-H protons of primary and secondary thioamides are significantly more acidic (ΔpKa = -6) than in amides, and the nitrogen can act as a nucleophile. nih.govresearchgate.net

Directing Group Capability : The C=S group can serve as a directing group in transition metal-catalyzed functionalization reactions, such as C-H activation. researchgate.netacs.org

These fundamental patterns underpin the diverse reaction mechanisms observed for Thiobenzoyl acetamide, including cycloadditions, substitutions, and rearrangements.

Elucidation of Reaction Mechanisms

Thioamides like this compound are crucial precursors for the synthesis of sulfur- and nitrogen-containing five-membered heterocyclic rings through cycloaddition pathways.

Thiazole (B1198619) Formation: The most prominent method for synthesizing thiazoles from thioamides is the Hantzsch thiazole synthesis. wikipedia.orgsynarchive.com This reaction involves the condensation of a thioamide with an α-haloketone. synarchive.comyoutube.com The mechanism proceeds via two main steps:

S-Alkylation : The nucleophilic sulfur atom of the thioamide attacks the electrophilic carbon of the α-haloketone in an SN2 reaction, displacing the halide and forming an S-alkylated intermediate (an isothioamide salt). youtube.com

Cyclization and Dehydration : The intermediate undergoes an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon. Subsequent dehydration of the resulting heterocyclic alcohol yields the aromatic thiazole ring. youtube.com

Thiadiazole Formation: this compound can also participate in reactions to form thiadiazoles, which exist as several isomers.

1,3,4-Thiadiazoles : These can be synthesized through the acid-catalyzed cyclization of thioamides with acyl hydrazides. organic-chemistry.org Another pathway involves the reaction of thioamides with hydrazonoyl halides, which proceeds via an initial S-alkylation followed by intramolecular cyclization and elimination. nih.gov

1,2,4-Thiadiazoles : An efficient route to symmetrically substituted 1,2,4-thiadiazoles is the oxidative dimerization of primary thioamides. tandfonline.com Reagents like tetra(n-butyl)ammonium peroxydisulfate (B1198043) (TBAP) can be used to effect this transformation, which is proposed to proceed through a sulfate (B86663) radical mechanism. tandfonline.com

| Thioamide Precursor | Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Thiobenzamide | TBAP | CH₂Cl₂ | 40 | 24 | 81 |

| 4-Methylthiobenzamide | TBAP | CH₂Cl₂ | 40 | 24 | 85 |

| 4-Methoxythiobenzamide | TBAP | CH₂Cl₂ | 40 | 24 | 83 |

| 4-Chlorothiobenzamide | TBAP | CH₂Cl₂ | 40 | 24 | 75 |

The thioamide core of this compound possesses both nucleophilic (sulfur) and electrophilic (carbon) centers.

Electrophilic Transformations: The sulfur atom's high polarizability makes it a soft nucleophile, readily reacting with soft electrophiles. nih.gov This includes alkylation with alkyl halides (as seen in the first step of the Hantzsch synthesis) and coordination with thiophilic (sulfur-loving) metal ions like Ag(I), Cu(I), and Hg(II). chemrxiv.org Coordination to a metal makes the thiocarbonyl carbon more electrophilic and prone to nucleophilic attack, a strategy used in peptide synthesis and modification. chemrxiv.orgunimelb.edu.au

Nucleophilic Transformations: While the thiocarbonyl carbon is electrophilic, direct nucleophilic attack is often less favorable than in amides due to strong nN→π*C=S resonance stabilization. nih.gov A modern strategy to overcome this involves a "ground-state-destabilization" approach. rsc.orgresearchgate.net In this method, the thioamide nitrogen is first acylated (e.g., with a tert-butoxycarbonyl group), which disrupts the C-N resonance. rsc.org This activation weakens the N–C(S) bond and kinetically facilitates the addition of a nucleophile to the thiocarbonyl carbon, forming a tetrahedral intermediate. rsc.orgresearchgate.net The subsequent collapse of this intermediate, expelling a leaving group, allows for transformations such as the direct transamidation of one thioamide into another. nih.gov

Tautomeric Equilibria: Thioamides exist in a dynamic equilibrium between two tautomeric forms: the thioamide (thione) form and the imidothiol (thiol) form. scispace.comresearchgate.net For simple thioamides, including this compound, the thione form is overwhelmingly dominant in solution. scispace.com The position of this equilibrium can be quantified by the tautomeric equilibrium constant (KT = [thione]/[thiol]). Basicity measurements have been used to estimate the pKT for thiobenzamide, providing a quantitative measure of the preference for the thione form. scispace.com Theoretical calculations and mass spectrometry can also be employed to study this equilibrium. researchgate.nettsijournals.com Under specific conditions, such as UV irradiation in a cryogenic matrix, the higher-energy thiol tautomer can be generated and studied spectroscopically. nih.gov

| Compound | pKT | Thioamide/Imidothiol Ratio (KT) |

|---|---|---|

| Thiobenzamide | -8.3 | 2.0 x 10⁸ : 1 |

| N-Methylthiobenzamide | -8.9 | 7.9 x 10⁸ : 1 |

Rearrangement Reactions: Rearrangement reactions involving thiocarbonyl compounds often exploit the thermodynamic favorability of forming a C=O bond from a C=S bond. A relevant example is the Newman–Kwart rearrangement. While this reaction classically involves the thermal intramolecular 1,3-migration of an aryl group from an oxygen atom of an O-aryl thiocarbamate to the sulfur atom to form an S-aryl thiocarbamate, a benzylic version also exists. kiku.dk This thermally induced O→S migration proceeds through a tight ion pair intermediate and follows first-order kinetics. kiku.dk The principles of this rearrangement, involving the migration of a group to the sulfur of a thiocarbonyl, are pertinent to understanding the potential rearrangement pathways available to derivatives of this compound.

Reaction Kinetics and Thermodynamic Analyses

The study of reaction kinetics and thermodynamics provides insight into the mechanistic details and energy profiles of reactions involving this compound. The formation of thiazoles from thioamides and α-halo ketones has been subjected to such analyses.

Kinetic investigations of the reaction between Thiobenzamide and α-halo carbonyl compounds, such as 3-chloroacetylacetone or ethyl 2-bromoacetate, have shown that the reactions follow second-order kinetics, being first order with respect to each reactant. researchgate.netbas.bg By studying the reaction at different temperatures, the activation parameters can be determined using the Arrhenius and Eyring equations.

| Parameter | Value | Unit |

|---|---|---|

| Activation Energy (Ea) | 36.87 | kJ/mol·K |

| Enthalpy of Activation (ΔH#) | 31.95 | kJ/mol·K |

| Entropy of Activation (ΔS#) | -65.862 | J/mol |

| Gibbs Free Energy of Activation (ΔG#) | 76.56 | kJ/mol |

| Frequency Factor (A) | 1.12 x 10⁺⁰⁵ |

These thermodynamic analyses are crucial for optimizing reaction conditions and for substantiating proposed mechanistic pathways, providing a quantitative understanding of the reactivity of this compound.

Spectroscopic Characterization and Advanced Structural Analysis of Thiobenzoyl Acetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise molecular structure of Thiobenzoyl acetamide (B32628), offering detailed information about the chemical environment of each atom. The molecule's structure, featuring a phenyl ring, a thioamide group, and an acetamide group, gives rise to a distinct set of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra.

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum of Thiobenzoyl acetamide is expected to display characteristic signals corresponding to the aromatic protons, the thioamide N-H proton, and the methyl protons of the acetyl group.

Aromatic Protons (Phenyl Group): The protons on the phenyl ring typically appear in the downfield region of the spectrum, generally between 7.4 and 7.9 ppm. Their specific chemical shifts and splitting patterns are influenced by the electron-withdrawing nature of the adjacent thio-carbonyl group. The ortho-protons are expected to be the most deshielded, appearing at the lower end of this range, while the meta- and para-protons will resonate at slightly higher fields.

Thioamide Proton (N-H): A key feature in the spectrum is the signal for the thioamide N-H proton. Due to the formation of a strong intramolecular hydrogen bond with the adjacent carbonyl oxygen, this proton is significantly deshielded and is expected to appear as a broad singlet at a very low field, potentially in the range of 12.0 to 13.0 ppm. tubitak.gov.tr The broadness of the signal is characteristic of protons attached to nitrogen.

Methyl Protons (CH₃): The three protons of the methyl group from the acetamide moiety are chemically equivalent and will appear as a sharp singlet in the upfield region of the spectrum, typically around 2.4 ppm.

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (ortho-H) | ~ 7.8 - 7.9 | Multiplet |

| Aromatic (meta, para-H) | ~ 7.4 - 7.6 | Multiplet |

| Thioamide (N-H) | ~ 12.0 - 13.0 | Broad Singlet |

| Acetyl (CH₃) | ~ 2.4 | Singlet |

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom in the molecule. The spectrum for this compound is expected to show distinct signals for the thio-carbonyl carbon, the carbonyl carbon, the aromatic carbons, and the methyl carbon.

Thio-carbonyl Carbon (C=S): The carbon atom of the thio-carbonyl group is highly deshielded and represents one of the most characteristic signals in the spectrum. Its chemical shift is typically found in the range of 198–210 ppm, significantly downfield from a standard carbonyl carbon. tubitak.gov.tr

Carbonyl Carbon (C=O): The carbonyl carbon of the acetamide group is also deshielded but resonates at a higher field compared to the C=S carbon. Its signal is expected to appear around 168–170 ppm. tubitak.gov.tr

Aromatic Carbons: The six carbons of the phenyl ring will produce signals in the aromatic region (approximately 125–140 ppm). The ipso-carbon (the carbon attached to the C=S group) will be distinct from the ortho, meta, and para carbons, each giving rise to separate signals based on their electronic environment.

Methyl Carbon (CH₃): The methyl carbon is the most shielded carbon in the molecule, with its signal appearing in the upfield region, typically around 25 ppm.

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| Thio-carbonyl (C=S) | ~ 198 - 210 |

| Carbonyl (C=O) | ~ 168 - 170 |

| Aromatic (C-ipso) | ~ 138 - 140 |

| Aromatic (C-ortho, meta, para) | ~ 125 - 132 |

| Methyl (CH₃) | ~ 25 |

Advanced Multi-dimensional NMR Techniques

While 1D NMR provides fundamental data, multi-dimensional NMR techniques such as COSY, HSQC, and HMBC are crucial for unambiguous assignment of all proton and carbon signals and for confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to establish the connectivity between adjacent protons. It would clearly show correlations between the ortho, meta, and para protons within the phenyl ring, confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for the methyl group and each of the protonated aromatic carbons by linking them to their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This technique is particularly powerful for identifying quaternary carbons (like C=S, C=O, and the ipso-aromatic carbon). For instance, correlations would be expected from the ortho-aromatic protons to the C=S carbon and from the methyl protons to the C=O carbon, confirming the core structure of this compound.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, offers valuable information about the functional groups present in this compound and the nature of the bonding within the molecule. These methods are complementary and particularly useful for characterizing the thioamide group and probing hydrogen bonding interactions. thermofisher.com

Characterization of Thioamide Vibrational Modes

The replacement of the carbonyl oxygen with sulfur significantly alters the vibrational frequencies associated with the amide group. The IR spectrum of this compound would exhibit several characteristic bands.

N-H Stretching: The stretching vibration of the N-H bond is typically observed in the region of 3100–3300 cm⁻¹. The exact position and shape of this band are highly sensitive to hydrogen bonding. mdpi.com

C=O Stretching: The carbonyl group of the acetamide moiety will produce a strong absorption band. In a system with strong intramolecular hydrogen bonding, this band is expected to be red-shifted (moved to a lower wavenumber) compared to a free carbonyl, likely appearing in the 1660–1680 cm⁻¹ range. researchgate.net

Thioamide Bands: Unlike simple amides which have well-defined Amide I and Amide II bands, the vibrational modes in thioamides are more complex due to significant coupling between C=S stretching, C-N stretching, and N-H bending vibrations.

Thioamide I Band: Primarily associated with C-N stretching and N-H bending, this band appears around 1500–1550 cm⁻¹. mdpi.com

Thioamide II Band: This band has contributions from C=S stretching and C-N stretching and is found in the 1250–1350 cm⁻¹ region.

Thioamide III Band: This band, located around 950–1050 cm⁻¹, is also a mixed vibration but has a more significant C=S stretching character. The C=S double bond is less polar than a C=O bond, resulting in a weaker IR absorption but often a strong Raman signal, making Raman spectroscopy a valuable complementary technique for its identification. ias.ac.in

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Notes |

| N-H Stretch | 3100 - 3300 | Broadened due to hydrogen bonding |

| C=O Stretch | 1660 - 1680 | Red-shifted due to intramolecular H-bond |

| Thioamide I (C-N stretch, N-H bend) | 1500 - 1550 | Strong intensity |

| Thioamide II (C=S stretch, C-N stretch) | 1250 - 1350 | Medium intensity |

| Thioamide III (C=S stretch character) | 950 - 1050 | Often stronger in Raman spectrum |

Probing Hydrogen Bonding Interactions

The molecular structure of this compound is ideally suited for the formation of a stable, six-membered pseudo-ring via an intramolecular hydrogen bond between the thioamide N-H proton (donor) and the carbonyl oxygen atom (acceptor). Spectroscopic data provides strong evidence for this interaction.

Evidence from NMR: As mentioned in section 4.1.1, the pronounced downfield chemical shift of the N-H proton (12.0–13.0 ppm) is a classic indicator of its involvement in a strong hydrogen bond. tubitak.gov.tr This deshielding effect removes electron density from around the proton, causing it to resonate at a lower magnetic field.

Evidence from Vibrational Spectroscopy: The presence of the intramolecular hydrogen bond significantly influences the vibrational frequencies. The C=O stretching frequency is lowered (red-shifted) because the hydrogen bond weakens the C=O double bond. researchgate.net Simultaneously, the N-H stretching vibration will also be red-shifted and broadened compared to a non-hydrogen-bonded N-H group. Thioamide N-H groups are known to be stronger hydrogen bond donors compared to their oxo-amide counterparts, leading to a particularly stable intramolecular interaction in this molecule. chemrxiv.org

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics

The electronic absorption characteristics of thioamides, including compounds structurally related to this compound, are well-documented. Their UV-Vis spectra are typically defined by two principal electronic transitions originating from the thioamide functional group (-C(=S)N-). These are the n→π* (excitation of a non-bonding electron to an antibonding π orbital) and the π→π* (excitation of an electron from a π bonding to a π antibonding orbital) transitions. scispace.comnih.gov

The n→π* transition is characterized by its appearance at a longer wavelength and has a low molar absorptivity (log ε < 2). scispace.com This low-intensity absorption is due to the excitation of a non-bonding electron from the sulfur atom to an antibonding π orbital. The π→π* transition, conversely, is observed at a shorter wavelength and is significantly more intense (log ε > 3), representing a higher probability transition. scispace.com

For thiobenzamide, a closely related parent compound, these transitions are well-defined. Studies have assigned a long-wavelength, low-intensity maximum to the n→π* transition and a shorter-wavelength, high-intensity maximum to the π→π* transition. scispace.com The position of these absorption bands is sensitive to solvent polarity. Increasing solvent polarity typically causes a hypsochromic (blue) shift for n→π* transitions due to the stabilization of the non-bonding electrons in the ground state through solvation, particularly with hydroxylic solvents. scispace.com

Table 1: Typical UV-Vis Absorption Data for Thiobenzamides Data based on analogous compounds.

| Transition Type | Typical Wavelength Range (nm) | Molar Absorptivity (log ε) | Characteristics |

|---|---|---|---|

| n→π* | 350 - 450 | < 2.0 | Low intensity, sensitive to solvent |

| π→π* | 280 - 320 | > 3.0 | High intensity, affected by conjugation |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the unambiguous confirmation of a compound's molecular formula by providing a highly accurate mass measurement. nih.govnih.gov For this compound, HRMS would be employed to measure the exact mass of its molecular ion, which can then be compared to the theoretically calculated mass based on its elemental composition (C₉H₉NOS).

The power of HRMS lies in its ability to resolve minute mass differences between ions that would be indistinguishable using low-resolution mass spectrometry. The calculated monoisotopic mass of the neutral molecule this compound is determined by summing the masses of the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹⁴N, ¹⁶O, and ³²S).

In a typical HRMS experiment using a soft ionization technique like Electrospray Ionization (ESI), the compound is often observed as a protonated molecule, [M+H]⁺. The high mass accuracy of the measurement, typically within a few parts per million (ppm), allows for the confident assignment of a single, unique molecular formula, thereby excluding other potential formulas that might have the same nominal mass. rsc.org

Table 2: Theoretical HRMS Data for this compound

| Species | Molecular Formula | Calculated Exact Mass |

|---|---|---|

| Neutral Molecule [M] | C₉H₉NOS | 179.0405 |

| Protonated Molecule [M+H]⁺ | C₉H₁₀NOS⁺ | 180.0478 |

The experimental observation of an ion with a mass-to-charge ratio (m/z) that matches the calculated value for [C₉H₁₀NOS]⁺ to within a very small error margin (e.g., < 5 ppm) provides definitive evidence for the elemental composition of this compound.

X-ray Crystallographic Determination of Solid-State Molecular Structure and Packing

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.govproteopedia.org While the specific crystal structure of this compound has not been reported, analysis of structurally similar thioamides and thiobenzamides provides significant insight into its expected solid-state conformation and intermolecular interactions. nih.govacs.org

The core thioamide group (−C(=S)−N(H)−) in such structures is characteristically planar. wikipedia.org This planarity arises from the partial double bond character of the C−N bond, which results in a significant rotational barrier. wikipedia.org The C=S bond length in thioamides is substantially longer than the C=O bond in corresponding amides due to the larger van der Waals radius of the sulfur atom. nih.gov

In the solid state, the molecular packing is dominated by hydrogen bonding. Thioamides are potent hydrogen bond donors via the N−H group but are weaker hydrogen bond acceptors at the sulfur atom compared to the oxygen atom in amides. nih.gov A common and robust hydrogen bonding motif observed in the crystal structures of primary and secondary thioamides is the formation of centrosymmetric dimers through pairs of N−H···S hydrogen bonds, often described by an R²₂(8) graph-set notation. acs.org

Table 3: Expected Crystallographic Parameters and Structural Features for this compound Data based on analogous compounds.

| Parameter | Expected Feature/Value | Description |

|---|---|---|

| Thioamide Group | Planar | Due to C-N partial double bond character. |

| C=S Bond Length | ~1.68 Å | Typical length for a thioamide C=S bond. wikipedia.org |

| C-N Bond Length | ~1.31 Å | Indicative of partial double bond character. wikipedia.org |

| Dominant Interaction | N−H···S Hydrogen Bond | Key interaction governing molecular packing. acs.org |

| Common Motif | R²₂(8) Dimer | Centrosymmetric pairing of molecules. acs.org |

Computational and Theoretical Investigations of Thiobenzoyl Acetamide

Quantum Chemical Modeling of Electronic Structure and Energetics

Density Functional Theory (DFT) has become a widely used method for investigating the ground state properties of molecular systems due to its favorable balance of accuracy and computational cost. nih.govresearchgate.netresearchgate.net DFT calculations can be employed to optimize the geometry of Thiobenzoyl acetamide (B32628), determining bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy conformation.

Key ground state properties of Thiobenzoyl acetamide that can be calculated using DFT include:

Optimized Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms.

Thermodynamic Parameters: Calculating properties such as enthalpy, entropy, and Gibbs free energy of formation.

Global Reactivity Descriptors: Parameters like chemical hardness, softness, and electronegativity can be derived from the energies of the frontier molecular orbitals to predict the molecule's reactivity. nih.gov

Table 1: Illustrative DFT-Calculated Ground State Properties of this compound This table presents hypothetical data for illustrative purposes, based on typical values for similar organic molecules, as specific computational results for this compound were not available in the search results.

| Property | Calculated Value | DFT Functional/Basis Set |

|---|---|---|

| Total Energy (Hartree) | -850.12345 | B3LYP/6-311++G(d,p) |

| Dipole Moment (Debye) | 4.5 | B3LYP/6-311++G(d,p) |

| HOMO Energy (eV) | -6.2 | B3LYP/6-311++G(d,p) |

| LUMO Energy (eV) | -1.8 | B3LYP/6-311++G(d,p) |

| HOMO-LUMO Gap (eV) | 4.4 | B3LYP/6-311++G(d,p) |

Ab initio methods are quantum chemical calculations that are based on first principles, without the inclusion of empirical parameters. nih.gov These methods, while often more computationally demanding than DFT, can provide highly accurate results for electronic structure and energetics. For a molecule like this compound, high-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can be used to:

Benchmark DFT results: By comparing the results from different levels of theory, the accuracy of the chosen DFT functional can be assessed.

Investigate excited states: While DFT is primarily a ground-state theory, ab initio methods are well-suited for studying the energies and properties of electronically excited states, which is crucial for understanding the molecule's photochemistry.

Calculate accurate reaction energies: For studying the reactivity of this compound, ab initio methods can provide reliable energies for reactants, products, and transition states.

The choice of ab initio method and basis set is critical and depends on the specific property being investigated and the available computational resources. mdpi.com

The electronic behavior of this compound is governed by its molecular orbitals (MOs), which describe the regions in space where electrons are likely to be found. ucsb.edulibretexts.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance as they are the frontier orbitals involved in chemical reactions.

Analysis of the MOs of this compound would likely reveal:

The HOMO is expected to have significant contributions from the sulfur atom and the thioamide moiety, indicating that these are the primary sites for electrophilic attack.

The LUMO is likely to be localized on the benzoyl and acetamide carbonyl groups, suggesting these are the sites for nucleophilic attack.

The distribution of electron density can be visualized through various techniques, such as electron density maps and electrostatic potential (ESP) surfaces. nih.govrsc.orgsemanticscholar.org For this compound, an ESP map would illustrate the electron-rich regions (negative potential), likely around the oxygen and sulfur atoms, and the electron-poor regions (positive potential), likely around the amide and methylene (B1212753) protons. This information is invaluable for understanding intermolecular interactions, such as hydrogen bonding. nih.govrsc.orgsemanticscholar.org

Prediction and Interpretation of Spectroscopic Data

Computational methods are instrumental in predicting and interpreting the spectroscopic signatures of molecules, providing a powerful tool for structure elucidation and the analysis of experimental data.

The vibrational spectrum of a molecule, often measured using infrared (IR) spectroscopy, is a unique fingerprint that is determined by its structure and bonding. Theoretical calculations can predict the vibrational frequencies and their corresponding intensities, aiding in the assignment of experimental spectra. capes.gov.br

For this compound, DFT calculations can be used to compute the harmonic vibrational frequencies. The calculated spectrum would be expected to show characteristic peaks for:

C=O stretching: A strong absorption band for the carbonyl group in the acetamide moiety.

C=S stretching: A characteristic absorption for the thiocarbonyl group.

N-H stretching and bending: Vibrations associated with the amide group.

Aromatic C-H and C=C stretching: Vibrations from the benzoyl ring.

It is important to note that calculated harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity. Therefore, it is common practice to apply a scaling factor to the calculated frequencies to improve agreement with experimental data.

Table 2: Illustrative Calculated Vibrational Frequencies for this compound This table presents hypothetical data for illustrative purposes, based on typical vibrational modes for similar functional groups. Specific computational results for this compound were not available in the search results.

| Vibrational Mode | Calculated Frequency (cm-1) | Expected Intensity |

|---|---|---|

| N-H Stretch | 3450 | Medium |

| Aromatic C-H Stretch | 3100-3000 | Weak |

| C=O Stretch | 1680 | Strong |

| C=C Aromatic Stretch | 1600-1450 | Medium-Strong |

| N-H Bend | 1550 | Medium |

| C=S Stretch | 1250 | Medium |

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the structure of organic molecules in solution. mdpi.comnih.gov Computational methods can predict the NMR chemical shifts of different nuclei (e.g., ¹H and ¹³C) in a molecule, which can be invaluable for assigning experimental spectra, especially for complex molecules. nih.govliverpool.ac.uk

The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for calculating NMR chemical shifts. nih.gov For this compound, these calculations would predict the chemical shifts for:

¹H NMR: The protons of the aromatic ring, the methylene group, and the amide group. The chemical shifts would be influenced by the electronic environment of each proton.

¹³C NMR: The carbons of the aromatic ring, the carbonyl group, the thiocarbonyl group, and the methylene group.

By comparing the calculated chemical shifts with the experimental spectrum, one can confirm the structure of the molecule and assign the resonances to specific atoms.

UV-Vis Absorption Spectra Predictions

Computational chemistry provides powerful tools for predicting the electronic absorption spectra of molecules, offering insights into their electronic structure and transitions. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for simulating UV-Vis spectra due to its balance of accuracy and computational cost. mdpi.comlakeheadu.ca For this compound, theoretical predictions can elucidate the nature of its electronic transitions, which are characteristic of the thioamide and benzoyl chromophores.

The UV-Vis spectrum of thioamides is generally characterized by two primary absorption bands. A lower-intensity band at longer wavelengths is typically assigned to an n → π* transition, involving the excitation of a non-bonding electron from the sulfur atom to an anti-bonding π* orbital. A higher-intensity band at shorter wavelengths corresponds to a π → π* transition. scispace.com In thiobenzamides, conjugation with the phenyl ring influences the energies of these transitions. scispace.com

| Transition Type | Predicted λmax (nm) (Exemplary) | Oscillator Strength (f) (Exemplary) | Major Contribution |

| n → π | ~350 - 400 | ~0.01 - 0.05 | HOMO → LUMO |

| π → π | ~280 - 320 | ~0.3 - 0.6 | HOMO-1 → LUMO |

| π → π* | ~240 - 260 | ~0.2 - 0.4 | HOMO → LUMO+1 |

Note: This table presents exemplary data based on typical values for aromatic thioamides and benzoyl compounds to illustrate the expected output of a TD-DFT calculation. Actual values for this compound would require a specific computational study.

Theoretical Reactivity Studies and Mechanistic Simulations

Conceptual Density Functional Theory (DFT) provides a framework for quantifying the reactivity of a molecule through various descriptors. nih.govfrontiersin.org Fukui functions are particularly valuable as they indicate the propensity of an atomic site in a molecule to undergo a nucleophilic, electrophilic, or radical attack. researchgate.netnih.gov By calculating the condensed Fukui functions (fk+, fk-, and fk0), one can identify the most reactive centers within this compound.

fk+ : Measures reactivity towards a nucleophilic attack (the site is electrophilic). The atom with the highest fk+ value is the most likely site for a nucleophile to attack.

fk- : Measures reactivity towards an electrophilic attack (the site is nucleophilic). The atom with the highest fk- value is the most probable site for an electrophile to attack.

fk0 : Measures reactivity towards a radical attack.

For this compound, the primary reactive sites are the carbonyl carbon, the thiocarbonyl carbon, the oxygen, the nitrogen, and the sulfur atoms. DFT-based calculations for similar molecules suggest that the thiocarbonyl carbon is a strong electrophilic center, while the sulfur and nitrogen atoms are primary nucleophilic centers. researchgate.netdntb.gov.ua The analysis of these local reactivity descriptors provides a quantitative basis for predicting the molecule's chemical behavior in various reactions. semanticscholar.org

| Atom | fk+ (Electrophilic Site) | fk- (Nucleophilic Site) | Interpretation |

| C (Thiocarbonyl) | High | Low | Prone to nucleophilic attack |

| C (Carbonyl) | Moderate-High | Low | Prone to nucleophilic attack |

| S (Thiocarbonyl) | Low | High | Prone to electrophilic attack |

| N (Amide) | Low | Moderate-High | Prone to electrophilic attack |

| O (Carbonyl) | Low | Moderate | Prone to electrophilic attack |

Note: This table contains qualitative predictions based on the general reactivity of thioamide and amide functional groups. Specific numerical values would require dedicated DFT calculations for this compound.

Understanding the mechanism of a chemical reaction requires identifying the transition state (TS), which is the highest energy point along the reaction coordinate. e3s-conferences.org Computational methods allow for the location of transition state structures and the calculation of activation energies (ΔG‡), providing crucial insights into reaction kinetics and feasibility. nih.govscm.com

For this compound, several reaction pathways could be investigated, such as hydrolysis, aminolysis, or reactions involving the thioamide group. For instance, in a hydrolysis reaction, a water molecule would act as a nucleophile attacking the thiocarbonyl carbon. A transition state search would involve locating the geometry of the TS and performing a frequency calculation to confirm it is a first-order saddle point (i.e., having exactly one imaginary frequency). scm.com The energy difference between the reactants and the transition state gives the activation barrier. Computational studies on the formation and reaction of thioamides have utilized such methods to elucidate reaction mechanisms and energy profiles. nih.govresearchgate.net While specific TS calculations for this compound are not documented, studies on related amide hydrolysis and thioamide reactions show that these calculations are essential for comparing competing pathways and rationalizing experimental outcomes. nih.govugent.beugent.be

Molecular Dynamics Simulations for Conformational Landscapes and Interactions

Molecular dynamics (MD) simulations are a powerful computational technique for studying the dynamic behavior of molecules over time, providing detailed information about their conformational landscapes and intermolecular interactions. nih.govmdpi.com For a flexible molecule like this compound, MD simulations can explore the different accessible conformations, the barriers to rotation around single bonds (e.g., the C-N amide bond and the C-C bond connecting the two carbonyl groups), and how the molecule interacts with its environment, such as a solvent or a biological receptor. nih.gov

A key feature of thioamides is the higher rotational barrier of the C-N bond compared to amides, which reduces conformational flexibility. nih.gov MD simulations can quantify this by tracking the dihedral angles over time and calculating the potential of mean force (PMF) for rotation. The simulations can also reveal stable hydrogen bonding patterns, both intramolecular and intermolecular (with solvent molecules), which govern the molecule's solubility and interaction properties. oipub.com In the context of drug design, MD simulations can be used to study the binding of this compound derivatives to a target protein, analyzing the stability of the protein-ligand complex and identifying key interacting residues. researchgate.netnih.govmdpi.com

In Silico Structure-Activity/Property Relationship (SAR/SPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) models are statistical tools used in medicinal chemistry and materials science to correlate the chemical structure of compounds with their biological activity or physical properties. mdpi.commdpi.com These in silico models are built by calculating a set of molecular descriptors for a series of compounds and then using statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, to create a mathematical equation that relates these descriptors to the observed activity or property. mdpi.comfrontiersin.org

For a class of compounds including this compound derivatives, a QSAR study could be performed to predict their potential biological activity (e.g., as enzyme inhibitors). rsc.orgresearchgate.net A dataset of analogous compounds with known activities would be required. nih.gov Molecular descriptors, which can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., steric and electrostatic fields from CoMFA/CoMSIA), would be calculated for each molecule. frontiersin.orgnih.gov The resulting QSAR model is validated to ensure its statistical robustness and predictive power. rsc.org Such models provide valuable insights into the structural features that are important for the desired activity, guiding the design of new, more potent or selective compounds. imrpress.comnih.gov

| Model Type | Statistical Parameters (Illustrative) | Key Descriptors (Illustrative) | Interpretation |

| 2D-QSAR | r² = 0.85, q² = 0.75 | Hydrophobicity (logP), Polar Surface Area (PSA) | Activity increases with moderate hydrophobicity and specific polar interactions. |

| 3D-QSAR (CoMFA) | r² = 0.94, q² = 0.78, r²_pred = 0.85 | Steric and Electrostatic Fields | Bulky groups are favored in one region, while electronegative groups are favored in another. rsc.orgresearchgate.net |

Note: The table provides illustrative examples of QSAR model parameters and descriptors for a hypothetical series of bioactive thioamide compounds. rsc.orgimrpress.com

Coordination Chemistry of Thiobenzoyl Acetamide As a Ligand

Ligand Design Principles and Synthesis from Thiobenzoyl Acetamide (B32628) Scaffolds

The design of ligands based on the thiobenzoyl acetamide scaffold is guided by the inherent properties of its constituent functional groups. The thioamide group is known to be a soft donor, showing a high affinity for soft metal ions, while the amide group's oxygen and nitrogen atoms are harder donors, preferring hard or borderline metal ions. This dual nature allows for the targeted design of ligands with specific metal ion selectivity.

The synthesis of this compound derivatives can be approached through several synthetic routes. A common method involves the reaction of benzoyl isothiocyanate with an appropriate acetamide precursor. Modifications to the benzoyl ring or the acetamide moiety can be readily incorporated to tune the electronic and steric properties of the resulting ligand. For instance, the introduction of electron-donating or electron-withdrawing substituents on the phenyl ring can alter the electron density on the sulfur and oxygen donor atoms, thereby influencing the stability and reactivity of the metal complexes. Similarly, altering the substituents on the acetamide nitrogen can introduce steric bulk, which can control the coordination geometry around the metal center.

The versatility of the this compound scaffold allows for its incorporation into larger, multidentate ligand systems. For example, linking two this compound units through a flexible or rigid spacer can lead to the formation of tetradentate ligands capable of encapsulating a metal ion, leading to enhanced complex stability through the chelate effect.

Synthesis and Characterization of Metal-Thiobenzoyl Acetamide Complexes

The synthesis of metal complexes with this compound ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent is crucial to ensure the solubility of both the ligand and the metal salt and to facilitate the complexation reaction.

Complexation with Transition Metals

This compound and its derivatives are expected to form stable complexes with a wide range of transition metals. The specific donor atoms involved in coordination will depend on the nature of the metal ion. Soft transition metals such as Pd(II), Pt(II), and Ag(I) are likely to coordinate preferentially through the soft sulfur donor of the thioamide group. First-row transition metals like Mn(II), Co(II), Ni(II), and Cu(II) can coordinate through the sulfur, oxygen, or nitrogen atoms, often leading to chelate formation. The stoichiometry of the resulting complexes, typically 1:1 or 1:2 (metal:ligand), can be controlled by the reaction conditions, including the molar ratio of the reactants.

Spectroscopic Signatures of Coordination

The coordination of this compound to a metal ion can be effectively monitored and characterized using various spectroscopic techniques.

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the C=S, C=O, and N-H bonds provide direct evidence of coordination. A shift to lower wavenumbers for the ν(C=S) and ν(C=O) bands is indicative of the involvement of the sulfur and oxygen atoms in bonding to the metal center. Conversely, a shift in the ν(N-H) band can suggest the participation of the amide nitrogen.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the metal complexes are often characterized by the appearance of new absorption bands not present in the free ligand. These bands can be attributed to ligand-to-metal charge transfer (LMCT) transitions, which are indicative of the formation of a coordination bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectra of the diamagnetic complexes, a downfield or upfield shift of the protons adjacent to the donor atoms (e.g., the N-H proton) upon complexation provides evidence for ligand coordination.

Interactive Table: Expected IR Spectral Shifts upon Coordination

| Functional Group | Typical Wavenumber (cm⁻¹) in Free Ligand | Expected Shift upon Coordination |

| N-H Stretch | 3300 - 3100 | Shift to lower or higher frequency |

| C=O Stretch | ~1680 | Shift to lower frequency |

| C=S Stretch | ~1250 | Shift to lower frequency |

X-ray Diffraction Analysis of Coordination Geometries

Single-crystal X-ray diffraction is the most definitive method for determining the precise coordination geometry of metal-thiobenzoyl acetamide complexes. Although specific structural data for this compound complexes are not widely reported, analogous structures containing thioamide and amide functionalities suggest that a variety of geometries are possible. These include tetrahedral, square planar, and octahedral arrangements around the metal center, depending on the coordination number and the electronic configuration of the metal ion. The analysis would reveal crucial information such as bond lengths, bond angles, and the specific atoms of the ligand that are bound to the metal.

Elucidation of Metal-Ligand Binding Modes and Stability Constants

This compound can exhibit several potential binding modes. It can act as a monodentate ligand, coordinating through the sulfur atom. More commonly, it is expected to behave as a bidentate ligand, forming a stable chelate ring by coordinating through either the sulfur and oxygen atoms (S,O-bidentate) or the sulfur and nitrogen atoms (S,N-bidentate). The preferred binding mode will be influenced by the metal ion's properties and the steric constraints of the ligand.

The stability of the metal complexes in solution is quantified by their stability constants (log K). These constants are determined potentiometrically or spectrophotometrically and provide a measure of the strength of the metal-ligand interaction. The order of stability for complexes with divalent first-row transition metals is expected to follow the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II) asianpubs.org. The chelate effect, resulting from the formation of a stable ring structure upon bidentate coordination, leads to significantly higher stability constants compared to analogous monodentate ligands.

Electronic and Steric Influence of this compound Ligands on Metal Centers

The electronic properties of the this compound ligand can significantly influence the properties of the metal center. The sulfur, nitrogen, and oxygen donor atoms are all capable of donating electron density to the metal ion, which can affect its redox potential and reactivity. The delocalization of electrons within the thioamide and amide moieties can also play a role in stabilizing the resulting metal complex.

The steric bulk of the this compound ligand, particularly the phenyl group, can exert a considerable influence on the coordination environment of the metal ion. Large substituents can restrict the number of ligands that can coordinate to the metal center, favoring lower coordination numbers. Furthermore, steric hindrance between ligands can lead to distorted coordination geometries, which in turn can impact the catalytic activity and reactivity of the metal complex. By systematically modifying the substituents on the ligand, it is possible to fine-tune both the electronic and steric effects to achieve desired properties in the resulting metal complexes.

Scant Evidence of this compound Complexes in Advanced Catalysis and Supramolecular Architectures

Despite the growing interest in the development of novel ligands for advanced applications in catalysis and supramolecular chemistry, a comprehensive review of scientific literature reveals a notable scarcity of research focused specifically on the coordination complexes of this compound. While the broader classes of thioamides and acetamides have been investigated for their coordination behavior and have found utility in these fields, this compound itself remains a largely unexplored ligand in the context of advanced catalytic and supramolecular applications.

In the field of catalysis , the electronic and steric properties of a ligand are crucial in determining the efficacy of its metal complex. The this compound ligand, with its combination of a soft sulfur donor, a hard oxygen or nitrogen donor from the acetamide group, and the phenyl ring, could theoretically offer unique electronic environments for a coordinated metal center. However, studies detailing the synthesis of such complexes and their subsequent application in catalytic cycles, such as cross-coupling reactions, hydrogenations, or polymerizations, are absent from the current body of scientific work. Consequently, there are no available data on reaction yields, turnover numbers, or selectivity for catalytic processes involving this compound complexes to present in a tabular format.

Similarly, in supramolecular chemistry , the design of ligands with specific hydrogen bonding sites and coordination vectors is fundamental to the construction of predictable and functional supramolecular assemblies. The this compound ligand possesses both hydrogen bond donor and acceptor sites, as well as potential for π-π stacking interactions through its benzoyl group, making it a theoretically interesting candidate for the self-assembly of coordination polymers, cages, or other discrete architectures. Nevertheless, there is a lack of published research demonstrating the use of this compound complexes in the formation of such supramolecular structures. As a result, no detailed findings on their synthesis, structural characterization, or the properties of the resulting assemblies can be reported.

The absence of dedicated research on the advanced applications of this compound coordination complexes signifies a potential underexplored area within coordination chemistry. Future investigations would be necessary to synthesize and characterize these complexes and to explore their potential in catalysis and supramolecular chemistry. Without such foundational research, a detailed discussion of their advanced applications, supported by research findings and data tables, remains speculative.

Applications of Thiobenzoyl Acetamide in Advanced Organic Synthesis and Materials Science

Reagent in Thiobenzoylation and Related Transfer Reactions

Thiobenzoyl acetamide (B32628) can function as a thiobenzoylation agent, transferring the thiobenzoyl group to various nucleophiles. This reactivity is analogous to the more general S-to-N acyl transfer reactions, a process of significant interest in chemical biology and synthetic chemistry. nih.gov In such transformations, a thioester intermediate is often formed, which then undergoes an intramolecular or intermolecular acyl transfer to an amine, yielding a more stable amide bond. nih.gov While specific studies detailing Thiobenzoyl acetamide as the primary reagent in thiobenzoylation are not extensively documented in readily available literature, the inherent reactivity of the thioamide functional group suggests its potential in this capacity. The presence of the acetyl group can modulate the reactivity of the thiobenzoyl moiety, making it a potentially tunable reagent for specific synthetic applications.

Precursor for Diverse Heterocyclic Scaffolds

One of the most significant applications of this compound is its role as a precursor for the synthesis of a wide array of heterocyclic compounds. nih.govnih.gov Sulfur- and nitrogen-containing heterocycles are of immense interest due to their prevalence in pharmaceuticals, agrochemicals, and functional materials. nih.govdigitellinc.com

Thioamides, such as this compound, are key starting materials in the renowned Hantzsch thiazole (B1198619) synthesis. wikipedia.orgresearchgate.net This method typically involves the condensation of a thioamide with an α-haloketone. wikipedia.org For instance, the reaction of this compound with an appropriate α-haloketone would be expected to yield 2-phenyl-thiazole derivatives with a substituent at the 4-position derived from the ketone. The general mechanism involves the initial S-alkylation of the thioamide followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring. Various modifications and improvements to the Hantzsch synthesis have been developed, including the use of different catalysts and reaction conditions to enhance yields and substrate scope. analis.com.myorganic-chemistry.org

Table 1: Examples of Thiazole Synthesis using Thioamides

| Thioamide Reactant | α-Haloketone Reactant | Resulting Thiazole Derivative | Reference |

|---|---|---|---|

| Thiobenzamide | α-bromo-α-tetrafluoroethoxyacetophenone | 2,4-diphenyl-5-(1,1,2,2-tetrafluorethoxy)-thiazole | analis.com.my |

This compound is also a valuable precursor for the synthesis of various thiadiazole isomers, particularly 1,2,4-thiadiazoles and 1,3,4-thiadiazoles. core.ac.uknih.gov The synthesis of 3,5-diaryl-1,2,4-thiadiazoles can be achieved through the oxidative dimerization of thioamides. nih.gov While a variety of oxidizing agents can be employed, an efficient method involves the reaction of aryl thioamides with methyl bromocyanoacetate. nih.gov Although this specific reaction was reported with thiobenzamide, this compound could potentially undergo a similar transformation.

The 1,3,4-thiadiazole scaffold can be constructed from thiohydrazide derivatives, which can be prepared from thioamides. core.ac.ukbu.edu.eg For example, the reaction of a thioamide with hydrazine can form a thiohydrazide, which can then be cyclized with a one-carbon source, such as an orthoester or a carboxylic acid derivative, to yield the 2,5-disubstituted 1,3,4-thiadiazole. bu.edu.eg

Table 2: Synthetic Routes to Thiadiazoles from Thioamide Precursors

| Thiadiazole Isomer | General Synthetic Method | Key Reagents | Reference |

|---|---|---|---|

| 1,2,4-Thiadiazole | Oxidative cyclization of thioamides | Hypervalent iodine, DMSO/DMC | nih.gov |

| 1,3,4-Thiadiazole | Cyclization of monothiodiacylhydrazines | Sulfuric acid, polyphosphoric acid | bu.edu.eg |

The reactivity of the thioamide group in this compound allows for its participation in the synthesis of a broader range of sulfur-containing heterocycles. organic-chemistry.orgutexas.edu Depending on the reaction partners and conditions, it can be envisioned as a building block for the synthesis of thiophenes, thiopyrans, and other related structures. For instance, reactions with appropriately functionalized Michael acceptors could lead to the formation of six-membered sulfur-containing rings. The versatility of sulfur chemistry provides numerous avenues for the transformation of this compound into complex heterocyclic systems. nih.gov

Role in Multi-component Reactions and Complex Organic Molecule Construction

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.govnih.gov Thioamides are valuable components in various MCRs. For example, cyanothioacetamide is known to participate in multi-component condensations with carbonyl compounds and enamines to form substituted 2-thionicotinonitriles. researchgate.net By analogy, this compound could potentially be employed in similar MCRs to generate highly functionalized pyridine and other heterocyclic structures. The Ugi and Passerini reactions are other prominent MCRs where the components can be varied to produce a wide diversity of products, and the inclusion of a thioamide-containing reactant like this compound could lead to novel molecular scaffolds. mdpi.comresearchgate.net The ability to generate molecular complexity rapidly makes MCRs involving this compound an attractive strategy for the synthesis of compound libraries for drug discovery and other applications. nih.gov

Potential in Advanced Materials Chemistry (e.g., as building blocks or intermediates)

The heterocyclic compounds derived from this compound, such as thiazoles and thiadiazoles, are important structural motifs in materials science. chemrxiv.org These five-membered aromatic rings can be incorporated into conjugated polymers, which are of interest for applications in organic electronics, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The sulfur atom in these heterocycles can influence the electronic properties of the resulting materials, such as the HOMO/LUMO energy levels and charge transport characteristics. chemrxiv.org

This compound can be considered a latent building block for such materials. lifechemicals.comsigmaaldrich.com Through its conversion into functionalized heterocycles, it can serve as a monomer or an intermediate in the synthesis of larger, more complex molecular architectures for materials applications. For instance, the synthesis of thiazole-containing polymers can lead to materials with interesting optical and electronic properties. mdpi.com The ability to introduce various substituents onto the heterocyclic rings derived from this compound allows for the fine-tuning of the material's properties to suit specific applications.

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| Methyl bromocyanoacetate |

| 3,5-diaryl-1,2,4-thiadiazoles |

| 1,3,4-thiadiazoles |

| Thiazole |

| Thiadiazole |

| Thiophene |

| Thiopyran |

| 2-thionicotinonitriles |

| Acetamide |

| Thiobenzamide |

| Chloroacetone |

| 2,4-dimethylthiazole |

| 2,4-diphenyl-5-(1,1,2,2-tetrafluorethoxy)-thiazole |

| α-bromo-α-tetrafluoroethoxyacetophenone |

Mechanistic Biological Activity Investigations of Thiobenzoyl Acetamide Derivatives Strictly in Vitro Research

Enzyme Inhibition Studies: Molecular Mechanisms and Target Interactions (In Vitro Only)

Thiobenzoyl acetamide (B32628) derivatives have been the subject of numerous in vitro studies to elucidate their potential as enzyme inhibitors. These investigations are crucial for understanding their mechanism of action at a molecular level, identifying specific enzyme targets, and establishing structure-activity relationships (SAR).

Urease Inhibition Mechanism (In Vitro)

Urease, a nickel-containing enzyme that catalyzes the hydrolysis of urea, is a significant target in medicinal chemistry, particularly for the treatment of diseases caused by ureolytic bacteria. researchgate.net A series of thioxothiazolidinyl-acetamide derivatives have demonstrated significant in vitro urease inhibition. researchgate.netnih.gov

In one study, synthesized derivatives exhibited potent urease inhibition with IC₅₀ values ranging from 1.473 to 9.274 µM, which is significantly more potent than the standard inhibitors hydroxyurea (IC₅₀ = 100.21 ± 2.5 µM) and thiourea (IC₅₀ = 23.62 ± 0.84 µM). researchgate.netnih.gov The most active compound, N‑benzyl‑3‑butyl‑4‑oxo‑2‑thioxothiazolidine‑5‑carboxamide (6i), had an IC₅₀ value of 1.473 µM. researchgate.net Kinetic and in silico studies of this compound were performed to understand its inhibitory mechanism and its interaction within the enzyme's binding site. researchgate.net

Structure-activity relationship (SAR) studies revealed that the nature and position of substituents on the aryl ring influence the inhibitory potential. nih.gov For instance, compounds possessing substituents capable of forming strong hydrogen bonds (like -OH) or those with strong electron-withdrawing properties (like -CF₃ and –NO₂) displayed superior inhibitory activity compared to the standard drug thiourea. nih.gov Molecular docking studies suggest that potent inhibitors interact with the urease active site through hydrogen bonding, pi-pi stacking, and pi-pi T-shaped interactions. nih.gov The design of these inhibitors often focuses on moieties that can chelate the nickel ions in the urease active site, which is a critical aspect of the inhibition mechanism. nih.gov

| Compound | Substituent (R) | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 6c | para-fluorobenzyl | Potent inhibitor | nih.gov |

| 6i | N‑benzyl‑3‑butyl‑4‑oxo‑2‑thioxothiazolidine‑5‑carboxamide | 1.473 | researchgate.net |

| 4i | 3-CF₃ & 5-NO₂ groups at aryl ring | 5.68 ± 1.66 | nih.gov |

| 4o | 2-CF₃ & 5-NO₂ moieties at aryl ring | 7.11 ± 1.24 | nih.gov |

| Hydroxyurea (Standard) | - | 100.21 ± 2.5 | researchgate.netnih.gov |

| Thiourea (Standard) | - | 21.37 ± 1.76 | nih.gov |

Kinase Inhibition (e.g., Src Kinase) Mechanisms (In Vitro)

Protein kinases are critical regulators of cellular signaling pathways, and their aberrant activity is often linked to diseases like cancer. nih.gov Derivatives of acetamide have been investigated as inhibitors of various kinases, including Src kinase, a non-receptor tyrosine kinase whose overexpression is implicated in several cancers. nih.govnih.gov

A series of N-benzyl substituted (((2-morpholinoethoxy)phenyl)thiazol-4-yl)acetamide derivatives were synthesized and evaluated for their in vitro Src kinase inhibitory activities. nih.govchapman.edu These compounds were designed based on the structure of KX2-391, a known selective Src substrate binding site inhibitor. chapman.educhapman.edu The unsubstituted N-benzyl derivative (8a) demonstrated inhibition of c-Src kinase with GI₅₀ values of 1.34 μM and 2.30 μM in NIH3T3/c-Src527F and SYF/c-Src527F cells, respectively. nih.govchapman.educhapman.edu The 4-Fluorobenzylthiazolyl derivative (8b) also showed high Src inhibitory potency. chapman.edu However, a poor correlation was observed between the in vitro Src kinase inhibitory potency and the inhibition of cancer cell proliferation for some compounds, suggesting complex biological activities. chapman.edu The studies indicated that replacing the pyridine ring of KX2-391 with a thiazole (B1198619) ring led to a decrease in activity, highlighting the importance of the pyridine pharmacophore for interaction with the Src substrate binding site. chapman.edu

| Compound | Cell Line | GI₅₀ (µM) | Reference |

|---|---|---|---|

| 8a (Unsubstituted N-benzyl derivative) | NIH3T3/c-Src527F | 1.34 | nih.govchapman.educhapman.edu |

| SYF/c-Src527F | 2.30 | nih.govchapman.educhapman.edu |

Glycosidase and Reductase Inhibition Mechanisms (In Vitro)

α-Glucosidase Inhibition: α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type-2 diabetes. researchgate.netnih.gov Several thiobenzoyl acetamide derivatives have been identified as potent in vitro inhibitors of α-glucosidase. For instance, novel 2-(3-(benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govchapman.eduthiazin-2-yl)-N-arylacetamides were synthesized and showed better in vitro α-glucosidase inhibition than the standard drug, acarbose. nih.gov Compounds 12a, 12d, 12e, and 12g exhibited IC₅₀ values of 18.25, 20.76, 35.14, and 24.24 μM, respectively, compared to acarbose (IC₅₀ = 58.8 μM). nih.gov Enzyme kinetic studies of some active derivatives indicated a competitive mode of inhibition. researchgate.net Molecular docking studies support these findings, showing strong interactions with key residues in the enzyme's active site, such as Asp203, Asp327, and Asp542. nih.gov

Reductase Inhibition: Ribonucleotide reductase is an enzyme essential for DNA synthesis and repair, making it a target for cancer therapy. A study on thiazole-containing thiosemicarbazone derivatives, which can be related to the thioamide scaffold, identified compounds that inhibited ribonucleotide reductase enzyme activity in vitro. researchgate.net

Cholinesterase Inhibition Mechanisms (In Vitro)

Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are enzymes that hydrolyze the neurotransmitter acetylcholine. nih.gov Their inhibition is a primary therapeutic strategy for Alzheimer's disease. nih.gov In vitro studies on succinimide derivatives have demonstrated their potential as AChE inhibitors. mdpi.com Kinetic analyses using Lineweaver-Burk plots revealed a competitive mechanism of inhibition for these compounds. mdpi.com The inhibitory potency was found to be dependent on the type of substituent in the compound's structure. mdpi.com Structure-activity relationship (SAR) analysis of various derivatives has confirmed that different substitution patterns on the aryl rings lead to variations in inhibitory activities against both AChE and BuChE. researchgate.net

Topoisomerase Inhibition Mechanisms (In Vitro)

Topoisomerases are nuclear enzymes that manage the topological state of DNA and are vital for DNA replication and transcription. nih.govsemanticscholar.org They are well-established targets for anticancer drugs. nih.gov The mechanism of topoisomerase inhibitors generally involves the stabilization of a "cleavage complex," which consists of the enzyme covalently bound to the DNA. nih.gov This leads to an accumulation of DNA breaks and subsequent cell death. nih.gov

Thiophene derivatives, which are structurally related to thiobenzoyl acetamides, have been shown to act as in vitro inhibitors of topoisomerase IIα. semanticscholar.org DNA relaxation assays demonstrated that these compounds inhibit the enzyme's activity. For example, compound TH1 showed significant inhibition of topoisomerase II alpha activity at concentrations from 50 µM. semanticscholar.org Novel bacterial type II topoisomerase inhibitors (NBTIs) have also been developed, which bind to a different site on DNA gyrase and topoisomerase IV compared to traditional fluoroquinolones, thus showing potential against resistant bacterial strains. mdpi.com

Antimicrobial Research: Mechanisms of Action (In Vitro Only)

The emergence of antibiotic resistance necessitates the development of new antimicrobial agents. nih.gov this compound and related structures have been evaluated for their in vitro activity against various pathogens.

A series of new hybrid compounds of 2-mercaptobenzothiazole and different aryl amines were synthesized and screened for in vitro antibacterial activity using the agar well diffusion method. nih.gov Several compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria, with some also showing promising antibiofilm potential. nih.gov Molecular docking studies suggest that the antibacterial mechanism may involve the inhibition of bacterial kinases and DNA gyrases. nih.gov For instance, molecule 2i was found to share the same hydrophobic pockets as levofloxacin in these bacterial enzymes. nih.gov

In another study, novel quinazolinone-benzenesulfonamide derivatives were synthesized. nih.gov Compound 16 from this series was highly active against all tested strains, including MRSA, with MICs ranging from 0.31–5.0 µg/mL. nih.gov Its mechanism is suggested to involve the inhibition of S. aureus DNA gyrase, with an IC₅₀ of 10.57 µM. nih.gov Furthermore, thioamide derivatives of ciprofloxacin have been synthesized, with the thioamide hybrid showing potent antifungal activity against Candida albicans and moderate antibacterial activity. ekb.eg The substitution at the C-7 position of ciprofloxacin with a thioamide group was found to enhance antifungal activity. ekb.eg

| Compound Series | Target | Mechanism/Activity | Reference |

|---|---|---|---|

| 2-Mercaptobenzothiazole hybrids | Bacterial kinases, DNA gyrases | Antibacterial and antibiofilm activity | nih.gov |

| Quinazolinone-benzenesulfonamide (Compound 16) | S. aureus DNA gyrase | MIC: 0.31–5.0 µg/mL; IC₅₀: 10.57 µM | nih.gov |

| Thioamide/ciprofloxacin hybrid (3a) | Candida albicans | Potent antifungal activity | ekb.eg |

Antibacterial Activity Mechanisms

In vitro research into the antibacterial mechanisms of this compound derivatives has revealed several key modes of action, primarily centered on the inhibition of essential bacterial enzymes. Molecular docking studies have been instrumental in elucidating these mechanisms at a molecular level.

One area of investigation has focused on hybrid compounds incorporating a 2-mercaptobenzothiazole moiety. Certain derivatives from this class have demonstrated significant antibacterial activity, comparable to the standard drug levofloxacin. nih.gov Molecular docking simulations suggest that their mechanism of action involves targeting bacterial kinases and DNA gyrases. Specifically, potent compounds have been shown to fit into the same hydrophobic pockets as levofloxacin within the active sites of these enzymes, indicating a competitive inhibition mechanism. nih.gov

Further research on quinazolinone-benzenesulfonamide hybrids containing a thioacetamide linker has identified derivatives with potent, broad-spectrum antibacterial activity. The mechanism for these compounds has been linked to the inhibition of Staphylococcus aureus DNA gyrase, a crucial enzyme for bacterial DNA replication. nih.gov The bactericidal, rather than bacteriostatic, mode of action was confirmed for the most active compounds in this series. nih.gov

The following table summarizes the key findings on the antibacterial mechanisms of these derivatives.

| Derivative Class | Target Organism(s) | Proposed Mechanism | Key Findings |

| 2-Mercaptobenzothiazole Acetamides | Gram-positive & Gram-negative bacteria | Inhibition of bacterial kinases and DNA gyrases | Activity comparable to levofloxacin; compounds share binding pockets with the standard drug. nih.gov |

| Thioacetamide Quinazolinone Benzenesulfonamides | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa | Inhibition of S. aureus DNA gyrase | The most potent compound showed MIC values ranging from 0.31–5.0 µg/mL and demonstrated a bactericidal mode of action. nih.gov |

Antifungal Activity Mechanisms

The in vitro antifungal activity of this compound derivatives is attributed to several distinct mechanisms, primarily involving the disruption of the fungal cell membrane and the inhibition of key metabolic enzymes.

Studies on 2-chloro-N-phenylacetamide have indicated a dual mechanism of action against Aspergillus flavus. The primary mechanism appears to be the binding to ergosterol, a vital component of the fungal plasma membrane, which disrupts membrane integrity. scielo.br This is supported by experiments showing that the presence of exogenous ergosterol mitigates the compound's antifungal effect. A secondary proposed mechanism is the inhibition of DNA synthesis through the targeting of thymidylate synthase. scielo.br

Another class of derivatives, 1-substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamides, has been shown to exert its antifungal effect against G. zeae by disrupting the cell membrane of the mycelium, leading to inhibited growth. For 2-((2-hydroxyphenyl)methylamino)acetamide derivatives, molecular docking studies have suggested that the succinate dehydrogenase (SDH) enzyme is a potential molecular target. Inhibition of SDH would disrupt the mitochondrial electron transport chain, a critical pathway for fungal respiration and energy production. nih.gov

| Derivative Class | Target Organism(s) | Proposed Mechanism | Key Findings |

| 2-Chloro-N-phenylacetamide | Aspergillus flavus | Binding to ergosterol in the plasma membrane; potential inhibition of thymidylate synthase. scielo.br | Antifungal activity was antagonized by the presence of exogenous ergosterol, supporting membrane interaction. scielo.br |

| Pyrazole-4-carboxamide Derivatives | G. zeae, B. dothidea, F. prolifeatum | Disruption of the mycelial cell membrane. | Compound Y13 showed potent activity with EC50 values between 13.1 and 21.4 mg/L against various fungi. |

| 2-((2-hydroxyphenyl)methylamino) acetamides | S. sclerotiorum, P. capsici | Inhibition of succinate dehydrogenase (SDH) enzyme. nih.gov | Compound 5e was highly potent against S. sclerotiorum (EC50 = 2.89 µg/mL), and docking studies predicted binding to SDH. nih.gov |

Anticancer Research: Mechanisms of Cytotoxicity (In Vitro Cell Line Studies, Antiproliferative Activities)

This compound derivatives have been extensively studied for their anticancer properties, with in vitro research revealing multiple mechanisms of cytotoxicity, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling kinases.

Thiobenzanilide derivatives have demonstrated antiproliferative effects against human melanoma (A375) and breast cancer (MCF-7) cell lines. mdpi.com Mechanistic studies indicate that these compounds induce cell cycle perturbations, lead to aberrant mitochondrial function, and ultimately trigger apoptotic cell death. mdpi.com Similarly, a series of 1,3,4-thiadiazole derivatives were found to induce apoptosis in prostate (PC3), breast (MCF7), and neuroblastoma (SKNMC) cancer cells through the activation of caspases 3, 8, and 9, indicating engagement of the caspase cascade. nih.gov